DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloride, dimethyl sulfate, and naphthyl bromide, under conditions such as reflux in organic solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions often involve reflux in organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: A related compound used as a ligand in coordination chemistry.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another compound with antioxidant properties, used to stabilize lubricant oils.
Uniqueness
DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of tert-butyl, dimethyl, naphthyl, and phenyl groups provides distinct chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C36H39N3O4 |
---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
ditert-butyl 2,6-dimethyl-4-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H39N3O4/c1-22-29(33(40)42-35(3,4)5)31(30(23(2)37-22)34(41)43-36(6,7)8)28-21-39(27-16-10-9-11-17-27)38-32(28)26-19-18-24-14-12-13-15-25(24)20-26/h9-21,31,37H,1-8H3 |
InChI Key |
FFZFXCGWRSNLBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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